molecular formula C26H21FN6O2 B11143913 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11143913
M. Wt: 468.5 g/mol
InChI Key: SNSWHOYGORSPOB-UHFFFAOYSA-N
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Description

The compound “N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a structurally complex molecule featuring a tricyclic core with multiple heteroatoms and functional groups. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP-3 , which enable precise determination of molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C26H21FN6O2

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H21FN6O2/c1-16-4-3-11-32-23(16)31-24-21(26(32)35)12-20(22(28)33(24)15-18-5-2-10-29-13-18)25(34)30-14-17-6-8-19(27)9-7-17/h2-13,28H,14-15H2,1H3,(H,30,34)

InChI Key

SNSWHOYGORSPOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo framework and the introduction of the fluorophenyl and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Implications of Substituent Variation:

Polarity and Solubility : The pyridin-3-ylmethyl group introduces an aromatic nitrogen, increasing polarity compared to the hydrophobic pentyl chain. This may enhance aqueous solubility and influence bioavailability.

Metabolic Stability : The aromatic substituent may alter metabolic pathways, reducing susceptibility to oxidative degradation compared to aliphatic chains.

Broader Context of Structural Analogs

The focus remains on the tricyclic core and its substituent-driven modifications.

Research Tools and Methodologies

Crystallographic software such as SHELXL , ORTEP-3 , and WinGX are critical for resolving the complex stereochemistry of these compounds. For example:

  • SHELXL : Used for refining small-molecule crystal structures, enabling precise bond-length and angle measurements .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, crucial for validating structural models .

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and various functional groups. The molecular formula of this compound is C24H24FN5O2, with a molecular weight of approximately 454.5 g/mol. This article explores the biological activity of this compound, synthesizing findings from diverse research studies to present a comprehensive overview.

Structural Characteristics

The compound features a triazatricyclo framework , which is significant for its potential biological activity and chemical reactivity. The presence of a fluorophenyl group enhances its lipophilicity and may improve biological interactions, making it a candidate for applications in medicinal chemistry.

Key Structural Features

FeatureDescription
Molecular FormulaC24H24FN5O2
Molecular Weight454.5 g/mol
Functional GroupsFluorophenyl, imino, carboxamide
Structural FrameworkTriazatricyclo

Pharmacological Potential

Preliminary studies suggest that this compound exhibits various biological activities:

  • Anticancer Activity : Some derivatives of similar structural compounds have shown effectiveness against various cancer cell lines.
  • Antimicrobial Properties : The compound may possess antimicrobial effects due to its unique structural features that could disrupt bacterial cell membranes.
  • Neurological Effects : Similar compounds have been studied for their interaction with GABA-A receptors, suggesting potential anxiolytic or sedative effects.

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Interaction studies indicate that the compound may act as a modulator of neurotransmitter receptors and may exhibit enzyme inhibition properties .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • GABA-A Receptor Modulation : A study indicated that compounds with similar fluorophenyl substitutions could act as positive allosteric modulators at GABA-A receptors, enhancing their therapeutic profile against anxiety disorders .
  • Anticancer Research : Research on triazole-based compounds has demonstrated cytotoxic effects in various cancer types, suggesting that structural modifications can lead to enhanced potency and selectivity against tumor cells.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds:

Compound NameBiological ActivityReference
2-(4-fluorophenyl)-1H-benzo[d]imidazoleGABA-A receptor modulation
Triazole derivativesAnticancer properties
N-(substituted phenyl) derivativesAntimicrobial activities

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